![molecular formula C25H23FN4O3S B2358633 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105245-67-7](/img/structure/B2358633.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O3S and its molecular weight is 478.54. The purity is usually 95%.
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Scientific Research Applications
GIRK Channel Activation
The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating neuronal excitability and synaptic transmission. Activation of these channels can have implications for neurological disorders, including epilepsy and pain management. Researchers have identified potent and selective activators based on this compound, which could serve as valuable tools for studying GIRK channel function.
Metabolic Stability Enhancement
Compared to prototypical urea-based compounds, some derivatives of this compound exhibit enhanced metabolic stability . This finding is significant for drug development, as metabolic stability impacts a compound’s half-life and bioavailability. Researchers are keen on optimizing this aspect to improve the overall pharmacokinetic profile of potential drugs.
Chemical Probes
The compound has been categorized as a chemical probe . Chemical probes are valuable tools used to investigate biological processes and validate drug targets. Researchers employ them to dissect cellular pathways, study protein function, and explore disease mechanisms. The unique properties of this compound make it suitable for such applications.
NMR and Analytical Techniques
Researchers have employed nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to characterize this compound . Understanding its structure, stability, and interactions with other molecules is essential for further research and drug development.
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3S/c1-15-3-9-19(10-4-15)27-25(31)21-13-22(17-5-7-18(26)8-6-17)28-24-23(21)16(2)29-30(24)20-11-12-34(32,33)14-20/h3-10,13,20H,11-12,14H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWSORXBTBCBIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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